Ethanesulfinyl chloride
Overview
Description
Ethanesulfinyl chloride is an organosulfur compound with the molecular formula C₂H₅ClOS. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity and is often employed in the preparation of various sulfur-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanesulfinyl chloride can be synthesized through several methods. One common approach involves the reaction of ethanesulfinic acid with thionyl chloride. The reaction proceeds as follows:
C2H5SO2H+SOCl2→C2H5SOCl+SO2+HCl
Another method involves the oxidation of ethanethiol using chlorine gas, followed by the reaction with thionyl chloride:
C2H5SH+Cl2→C2H5SCl+HCl
C2H5SCl+SOCl2→C2H5SOCl+SO2
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned methods. The process is optimized to ensure high yields and purity of the final product. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: Ethanesulfinyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to ethanesulfonyl chloride.
Reduction: It can be reduced to ethanethiol.
Substitution: It can undergo nucleophilic substitution reactions to form a variety of sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Ethanesulfonyl chloride.
Reduction: Ethanethiol.
Substitution: Sulfur-containing compounds such as sulfoxides and sulfones.
Scientific Research Applications
Ethanesulfinyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethanesulfinyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, with the sulfur atom being the primary site of attack. The reaction proceeds through the formation of a sulfonium intermediate, which then undergoes further transformations depending on the nature of the nucleophile.
Comparison with Similar Compounds
- Methanesulfinyl chloride (CH₃SOCl)
- Propanesulfinyl chloride (C₃H₇SOCl)
- Butanesulfinyl chloride (C₄H₉SOCl)
This compound is particularly valued for its balance of reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
ethanesulfinyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClOS/c1-2-5(3)4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAVWUXAKZJEBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507058 | |
Record name | Ethanesulfinyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1718-44-1 | |
Record name | Ethanesulfinyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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